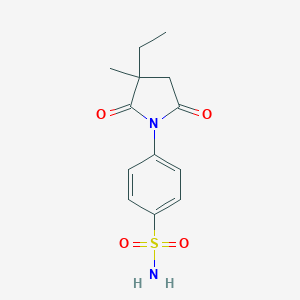
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide, also known as EMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potent and selective inhibitory effects on certain enzymes, making it a valuable tool in biochemical studies.
Wirkmechanismus
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide works by binding to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide used.
Biochemische Und Physiologische Effekte
The inhibition of carbonic anhydrase by 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been shown to have a number of biochemical and physiological effects. These include changes in pH and bicarbonate levels, as well as alterations in the activity of other enzymes that are dependent on carbonic anhydrase activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide is a valuable tool for studying enzyme function and activity in the laboratory. Its potency and selectivity make it an effective inhibitor of specific enzymes, allowing researchers to isolate and study the effects of these enzymes on a variety of physiological processes. However, 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on enzyme activity. These include exploring its use as a therapeutic agent for conditions such as glaucoma, where inhibition of carbonic anhydrase has been shown to be effective. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on other physiological processes beyond carbonic anhydrase inhibition.
Synthesemethoden
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide can be synthesized by reacting ethyl 2-methylacetoacetate with p-sulfamoylaniline in the presence of sodium ethoxide. This reaction yields the intermediate compound, which can be further reacted with succinic anhydride to produce 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been used extensively in scientific research as a tool to study the function and activity of enzymes. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body.
Eigenschaften
CAS-Nummer |
17100-92-4 |
|---|---|
Produktname |
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide |
Molekularformel |
C13H16N2O4S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19) |
InChI-Schlüssel |
WCHUHMTYPVCQKV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Kanonische SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Synonyme |
4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



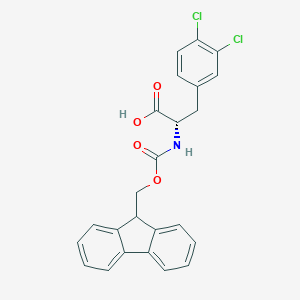
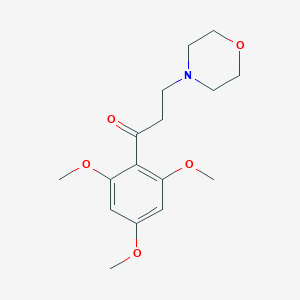
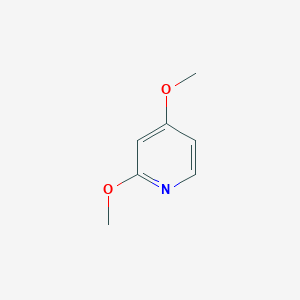
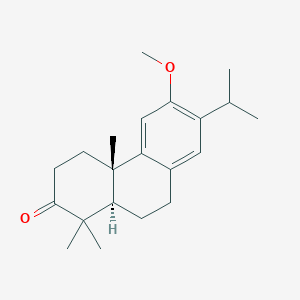
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
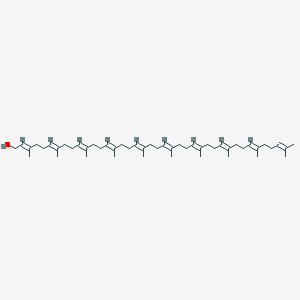
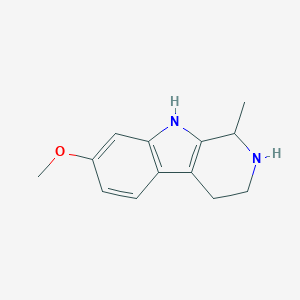
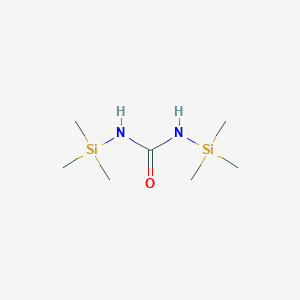
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
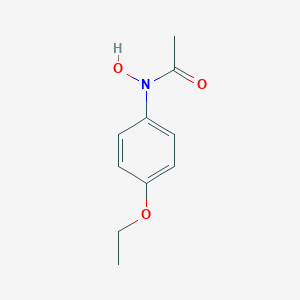
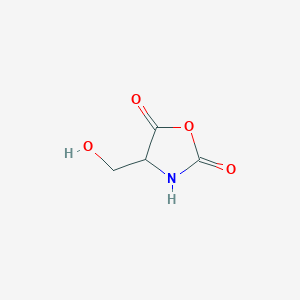
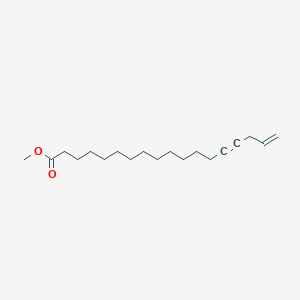
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)